Hydrogen Bond Donor Deficiency Differentiates Tertiary Amide from Secondary Amide Analogs
The target compound is an N,N-disubstituted tertiary amide bearing a pyridin-2-ylmethyl group on the amide nitrogen, rendering it devoid of the amide N–H hydrogen bond donor that is present in all literature-precedented N-(6-nitrobenzo[d]thiazol-2-yl)benzamide secondary amides. This fundamental difference in hydrogen bond donor count (HBD = 0 for the target vs. HBD = 1 for secondary amide analogs) alters both molecular recognition at biological targets and physicochemical properties including solubility and permeability. In the glucokinase activator series, the N–H of the N-aminothiazol-2-yl amide moiety forms a critical hydrogen bond with the GK allosteric site; methylation or substitution at this position abolishes activity. [1] In the nitrobenzothiazole DprE1 inhibitor series, the amide N–H participates in a hydrogen bond network with the DprE1 active site residues as evidenced by co-crystal structures (PDB: 4P8H). [2]
| Evidence Dimension | Hydrogen bond donor count (HBD) and tertiary vs. secondary amide N-substitution |
|---|---|
| Target Compound Data | HBD = 0 (tertiary amide, fully N,N-disubstituted with pyridin-2-ylmethyl group); Molecular Weight = 436.5 g·mol⁻¹. |
| Comparator Or Baseline | N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 51126-54-6): HBD = 1 (secondary amide); MW = 299.3 g·mol⁻¹. [3] 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 321943-75-3): HBD = 1; MW = 333.75 g·mol⁻¹. |
| Quantified Difference | ΔHBD = –1 relative to all secondary amide analogs; ΔMW = +137.2 g·mol⁻¹ vs. unsubstituted parent compound. [3] |
| Conditions | Structural comparison based on 2D chemical structure; hydrogen bond donor count determined by standard medicinal chemistry counting rules (any N–H or O–H group). |
Why This Matters
This difference in hydrogen bond donor capacity is decisive for procurement: any assay designed to probe target engagement of secondary amide nitrobenzothiazole inhibitors (e.g., DprE1, MAO, GK) cannot be served by a tertiary amide analog that lacks the critical N–H donor; conversely, the target compound is the appropriate selection for programs specifically requiring a tertiary amide scaffold that eliminates this donor interaction.
- [1] Charaya, N., et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 73, 221–229. doi:10.1016/j.compbiolchem.2018.02.018. View Source
- [2] RCSB PDB. 4P8H: Crystal structure of M. tuberculosis DprE1 in complex with the nitro-benzothiazole 6a. Deposited: 2014-03-31. Resolution: 3.00 Å. View Source
- [3] MolAid. Compound Information: N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 51126-54-6). Molecular Formula: C14H9N3O3S, MW: 299.3. View Source
